molecular formula C9H7ClN2OS B2845852 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole CAS No. 679411-75-7

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole

Cat. No.: B2845852
CAS No.: 679411-75-7
M. Wt: 226.68
InChI Key: WCLQDELZNYPOIJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 5-position and a methoxyphenyl group at the 3-position

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been predicted through in silico methods . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the biological activities of similar compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiadiazole, while coupling reactions can produce biaryl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-1,2,4-thiadiazole
  • 3-(4-Methoxyphenyl)-1,2,4-thiadiazole
  • 5-Chloro-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications compared to its analogs .

Properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLQDELZNYPOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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